molecular formula C11H14FN3O4S B2483207 1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine CAS No. 864146-94-1

1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine

Cat. No. B2483207
CAS RN: 864146-94-1
M. Wt: 303.31
InChI Key: LBIZFPLNGKYPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine (FNPMS) is a novel fluorinated nitroaromatic compound with potential applications in the pharmaceutical and biomedical sciences. FNPMS is a derivative of piperazine, which is an organic compound commonly used in drug design and synthesis. FNPMS has been the subject of several recent studies due to its unique chemical and physical properties, which make it a promising candidate for numerous applications.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Synthesis of Piperazine Derivatives: This compound has been used in the synthesis of novel piperazine derivatives. These derivatives demonstrate significant antibacterial activities against various pathogens. For instance, certain derivatives like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine have shown promising antibacterial properties (Wu Qi, 2014).

Thermal and Crystallographic Studies

  • Crystal Structure Analysis: The compound has been the subject of thermal and crystallographic studies. These studies focus on understanding its crystal structure, such as the lattice parameters and packing studies, which are crucial for its applications in various fields (S. Awasthi et al., 2014).

Synthesis of Urea and Thiourea Derivatives

  • Synthesis of Febuxostat Derivatives: The compound has been used in the synthesis of new urea and thiourea derivatives doped with febuxostat. These derivatives have been evaluated for their antiviral and antimicrobial activities, showing significant potential in these areas (R. C. Krishna Reddy et al., 2013).

Antioxidant Properties

  • Antioxidant Profile Evaluation: This compound has been included in studies aimed at characterizing antioxidant profiles of certain carbamic acid-based compounds. The studies focus on evaluating their ability to scavenge free radicals and reduce oxidizing agents (I. Malík et al., 2017).

Radiopharmaceutical Applications

  • PET Tracer Development: The compound has been involved in the development of radiolabeled antagonists for PET imaging studies. This includes the synthesis of high-affinity inhibitors of dopamine reuptake, useful in the study of various neurological conditions (M. Haka & M. Kilbourn, 1990).

Antimycobacterial Activity

  • Evaluation of Antimycobacterial Activity: Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, providing insights into potential new treatments for tuberculosis (Yue Zhao et al., 2005).

Imaging Tumor Glycolysis

  • Tumor Glycolysis Imaging: The compound has been used in the development of tracers like [18F]DASA-23 for imaging tumor glycolysis through noninvasive measurement of pyruvate kinase M2, an enzyme key in cancer metabolism (C. Beinat et al., 2017).

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O4S/c1-20(18,19)14-6-4-13(5-7-14)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZFPLNGKYPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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